7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol
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Overview
Description
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol is a heterocyclic compound that features an imidazo[2,1-f][1,2,4]triazine core with an iodine atom at the 7th position and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of pyruvic acid and formamidine as starting materials to synthesize an intermediate, which is then subjected to further reactions to obtain the final product . The reaction conditions are generally mild, making the process suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic methodologies that utilize simple building blocks. The process involves multiple steps, including the formation of intermediates and their subsequent cyclization and functionalization .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine
- Imidazo[4,5-b]pyridine derivatives
Comparison: Compared to similar compounds, 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-iodo-3H-imidazo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVPCXEVDJENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=O)NC=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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